molecular formula C23H24N4O2S B11382587 N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide

Cat. No.: B11382587
M. Wt: 420.5 g/mol
InChI Key: GUZZOMBDNGOGHU-UHFFFAOYSA-N
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Description

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide is a complex organic compound that features a combination of pyrrolidinone, thiadiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinone intermediate, followed by the formation of the thiadiazole ring, and finally the acetamide linkage.

    Pyrrolidinone Intermediate: The synthesis begins with the reaction of 2-ethylphenylamine with succinic anhydride to form the corresponding pyrrolidinone.

    Thiadiazole Formation: The pyrrolidinone intermediate is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Acetamide Linkage: The final step involves the acylation of the thiadiazole intermediate with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of nitro or bromo derivatives.

Mechanism of Action

The mechanism of action of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H24N4O2S/c1-3-17-6-4-5-7-19(17)27-14-18(13-21(27)29)22-25-26-23(30-22)24-20(28)12-16-10-8-15(2)9-11-16/h4-11,18H,3,12-14H2,1-2H3,(H,24,26,28)

InChI Key

GUZZOMBDNGOGHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)C

Origin of Product

United States

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